molecular formula C19H20N4O6S B11112654 N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11112654
M. Wt: 432.5 g/mol
InChI Key: YMIMYGWMJNSBLN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide, commonly referred to as DMIM , is a complex organic compound. Its chemical structure features a sulfonamide group, an indole moiety, and a hydrazinecarbonyl substituent. Let’s break down its components:

    3,4-Dimethoxyphenyl: This aromatic ring contributes to the compound’s overall structure.

    Indole: The indole ring system is known for its biological significance and is found in various natural products.

    Sulfonamide: The sulfonamide functional group contains a sulfur atom bonded to three oxygen atoms, often conferring water solubility and biological activity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for DMIM, but one common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an indole hydrazine derivative. The reaction proceeds under mild conditions, resulting in the formation of DMIM.

Industrial Production: While DMIM is not produced on a large scale industrially, it serves as an intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.

Chemical Reactions Analysis

DMIM participates in various chemical reactions:

    Oxidation: DMIM can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in DMIM yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the sulfonamide nitrogen, allowing for modification of the compound.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and various oxidizing agents (for oxidation) are employed.

Scientific Research Applications

Chemistry::

  • DMIM serves as a building block in the synthesis of more complex molecules due to its versatile reactivity.
  • Researchers explore its use in designing new ligands for metal complexes.
Biology and Medicine::
  • DMIM derivatives exhibit potential anticancer activity by targeting specific cellular pathways.
  • It may act as an enzyme inhibitor or modulator, affecting biological processes.
Industry::
  • DMIM derivatives find applications in materials science, such as liquid crystals and polymers.

Mechanism of Action

The exact mechanism of DMIM’s effects depends on its specific derivatives. it likely interacts with cellular proteins, enzymes, or receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

DMIM’s uniqueness lies in its combination of the indole and sulfonamide moieties. Similar compounds include other sulfonamides, indole derivatives, and hybrid structures with diverse biological activities.

Properties

Molecular Formula

C19H20N4O6S

Molecular Weight

432.5 g/mol

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C19H20N4O6S/c1-28-15-9-8-12(10-16(15)29-2)23(30(3,26)27)11-17(24)21-22-18-13-6-4-5-7-14(13)20-19(18)25/h4-10,20,25H,11H2,1-3H3

InChI Key

YMIMYGWMJNSBLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C)OC

Origin of Product

United States

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